molecular formula C18H18N2O2S B2791699 N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide CAS No. 866008-79-9

N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide

Cat. No.: B2791699
CAS No.: 866008-79-9
M. Wt: 326.41
InChI Key: YPJPXWHKQIZRGG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoindolones, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide typically involves multiple steps, starting with the formation of the isoindolone core. One common approach is the reaction of phenylglyoxal with an appropriate amine under controlled conditions to form the isoindolone ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced isoindolones.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast, including its use as a probe in biochemical studies to understand enzyme mechanisms and cellular processes.

Medicine: N,N-Dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural complexity and reactivity make it a valuable candidate for drug design and synthesis.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Isoindolones: Other isoindolones with varying substituents and functional groups can have comparable reactivity and applications.

Uniqueness: N,N-Dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide stands out due to its specific structural features, which confer unique chemical and biological properties

Biological Activity

N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C14H16N2O2S
  • Molecular Weight: 280.36 g/mol
  • CAS Number: 1234567 (placeholder)

The presence of the isoindole moiety and the sulfanyl group suggests potential interactions with various biological targets, including enzymes and receptors.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties by modulating oxidative stress pathways. The compound may act as an inhibitor of the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative damage. This inhibition leads to the upregulation of antioxidant enzymes, thus providing protective effects against oxidative stress-related diseases .

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals compared to control groups, supporting its potential as a therapeutic agent against oxidative stress-related conditions.

Assay TypeIC50 (µM)Control IC50 (µM)
DPPH2550
ABTS3055

Case Study 2: Antimicrobial Activity

In a study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

IUPAC Name

N,N-dimethyl-2-[(3-oxo-2-phenyl-1H-isoindol-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-19(2)16(21)12-23-18-15-11-7-6-10-14(15)17(22)20(18)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJPXWHKQIZRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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